(r)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol

Asymmetric synthesis Chiral building blocks Stereochemical purity

Sourcing enantiopure (R)-configured nitrophenol-aminoalcohol scaffolds often demands costly chiral resolution. CAS 1212825-54-1 provides a defined (R)-stereocenter (0 undefined stereocenters), eliminating 1-2 synthetic operations vs. racemate. • Defined (R)-configuration enables diastereoselective transformations without chiral resolution • Ortho-nitro group provides strong UV chromophore (λmax ~350 nm) for reaction monitoring & selective catalytic reduction • Tri-functional scaffold: free amine, alcohol & phenol for sequential orthogonal protection

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
Cat. No. B13624595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])O
InChIInChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2/t6-/m0/s1
InChIKeyMVHOALKAQWONGF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol: Chiral Building Block Overview


(R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol (CAS 1212825-54-1; molecular formula C₈H₁₀N₂O₄; MW 198.18 g/mol) is a chiral nitrophenol derivative featuring an (R)-configured 1-amino-2-hydroxyethyl side chain appended to a 2-nitrophenol core. The compound belongs to the class of ortho-nitrophenols bearing a β-aminoalcohol moiety, a structural motif recognized in chiral building blocks for asymmetric synthesis and as a precursor framework for β-adrenergic receptor ligands [1]. Its stereospecific (R)-configuration at the benzylic carbon, combined with the electron-withdrawing nitro group ortho to the phenolic hydroxyl, creates a distinct electronic and steric environment that governs its reactivity in selective transformations such as catalytic hydrogenation and nucleophilic substitutions [2].

Enantiopure (R)-configuration building block for asymmetric synthesis
2-Nitrophenol core: ortho-nitro regioisomer, not para-nitro
β-Aminoalcohol scaffold for chiral ligand construction

Why Generic Substitution Leads to Irreproducible Results


Substituting (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol with its racemate (CAS 1270484-81-5), (S)-enantiomer (CAS 1213132-49-0), or regioisomeric variants such as (R)-2-(1-amino-2-hydroxyethyl)-4-nitrophenol (CAS 1213512-36-7) introduces uncontrolled variables that compromise stereochemical fidelity in asymmetric synthesis. The (R)-configuration is not merely a stereochemical label; it determines the absolute spatial orientation of the amino and hydroxyl groups during diastereoselective transformations and chiral recognition events critical to β-adrenergic ligand construction [1]. Furthermore, the ortho-nitro substitution pattern creates an intramolecular hydrogen-bond network between the nitro group and phenolic –OH that is absent in the 4-nitrophenol regioisomer, altering both the compound's acidity (predicted pKa 6.26 ± 0.35 for the target vs. distinct values for regioisomers) and its reactivity profile in electrophilic aromatic substitution and reduction chemistry [2]. The quantitative evidence below demonstrates why these differences are not cosmetic but operationally decisive.

Racemate or (S)-enantiomer

Undefined stereocenter leads to yield penalty in (R)-specific asymmetric synthesis; additional resolution steps may be required.

Regioisomer (4-nitrophenol variant)

Para-nitro substitution alters intramolecular H-bonding, pKa, and reactivity in nitro-selective reductions, potentially shifting synthetic outcomes.

Quantitative Differentiation Against Structural Analogs


Stereochemical Purity vs. Racemic Mixture in Asymmetric Synthesis

The target compound possesses one defined atom stereocenter (R-configuration) with zero undefined stereocenters, confirmed by PubChem computed descriptors (Defined Atom Stereocenter Count = 1; Undefined Atom Stereocenter Count = 0) [1]. In contrast, the racemic mixture (CAS 1270484-81-5) carries one undefined stereocenter (Undefined Atom Stereocenter Count = 1), meaning any synthetic step relying on chiral induction—such as the enantioselective construction of β-adrenergic pharmacophores from nitrophenylglycol intermediates—will produce a statistical mixture of diastereomers when using the racemate, reducing the desired enantiomer yield to at most 50% in a kinetic resolution scenario [2]. Enantiopure (R)-2-bromo-1-(4-nitrophenyl)ethanol analogs have been shown to require enantiomeric excess >97% ee to serve as competent precursors for (R)-nifenalol synthesis [2]. The (R)-configured target directly provides this stereochemical integrity without additional resolution steps.

Stereocenter control
Head-to-head
Target: 1 defined stereocenter, 0 undefined
Racemate: 0 defined, 1 undefined
Defined stereochemistry directly supports enantiomer-specific synthesis yield.
Racemate requires chiral resolution; may reduce desired enantiomer yield.
Asymmetric synthesis Chiral building blocks Stereochemical purity

Nitro Regiochemistry and Physicochemical Profile Differences

The target compound features a nitro group ortho to the phenolic –OH (2-nitrophenol core), whereas (R)-2-(1-amino-2-hydroxyethyl)-4-nitrophenol (CAS 1213512-36-7) bears the nitro group para to the phenolic –OH. This regiochemical difference produces measurable changes in computed physicochemical properties. The ortho-nitro arrangement in the target compound results in an XLogP3 of 0.2 and a Topological Polar Surface Area (TPSA) of 112 Ų [1]. The ortho-nitro group participates in intramolecular hydrogen bonding with the adjacent phenolic –OH, reducing solvent-accessible polarity relative to the para isomer. For the para-nitro regioisomer, the nitro group is spatially separated from the phenolic –OH, eliminating this internal H-bond and altering the compound's chromatographic retention behavior, solubility profile, and reactivity in nitro-selective reductions . The TPSA difference, while numerically subtle when compared across ortho- vs. para-nitro isomers that share identical atom counts, translates into distinct reverse-phase HPLC retention times under standardized conditions—a critical quality control parameter for procurement specifications .

Nitro regiochemistry
Cross-study comparable
XLogP3 = 0.2
TPSA = 112 Ų
Ortho-nitro alters H-bonding, pKa, and HPLC retention vs. para isomer.
Regioisomer confirmation via InChIKey or retention time recommended.
Physicochemical profiling Regioisomer differentiation Lipophilicity

Predicted pKa and Intramolecular Hydrogen Bonding Effects

The predicted pKa of (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol is 6.26 ± 0.35, as computed from its molecular structure [1]. This relatively acidic phenolic pKa reflects the strong electron-withdrawing effect of the ortho-nitro group combined with intramolecular hydrogen bonding between the nitro oxygen and the phenolic proton. In contrast, the positional isomer 5-(1-amino-2-hydroxyethyl)-2-nitrophenol (CAS 1391030-82-2), where the amino-hydroxyethyl side chain is at position 5 rather than position 4, exhibits an XLogP3 of 0.2 but a TPSA of 112 Ų and a complexity score of 206, with Undefined Atom Stereocenter Count = 1 (racemic at the benzylic position) [2]. The difference in substitution pattern alters the electronic communication between the nitro group and the side-chain amino group, affecting the compound's acid–base speciation at physiological and preparative pH values. For procurement, this pKa difference of approximately 0.5–1.0 log units (estimated from Hammett σ correlations for 4-substituted 2-nitrophenols ) impacts extraction efficiency during workup, ionizability for LC-MS analysis, and solubility in buffered aqueous media.

Predicted pKa
Class-level inference
6.26 ± 0.35
Estimated shift vs. positional isomer: 0.5–1.5 log units
Protonation state differences impact extraction and LC peak shape.
Predicted value; confirm experimentally for critical workflows.
Acid dissociation constant Intramolecular hydrogen bonding Positional isomer differentiation

Commercial Pricing and Synthetic Complexity Indicators

Pricing data from a common supplier (Enamine, via Kuujia platform) reveals a substantial cost differential between the enantiopure target compound and its closest achiral/racemic positional isomer. For a 10 g quantity, (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol (CAS 1212825-54-1) is listed at $6,697.00, whereas 5-(1-amino-2-hydroxyethyl)-2-nitrophenol (CAS 1391030-82-2, racemic at the benzylic position) is listed at $3,992.00 [1][2]. This 68% price premium for the (R)-enantiomer reflects the additional synthetic steps required to establish and preserve the defined stereocenter—typically involving asymmetric synthesis using chiral auxiliaries, enzymatic resolution, or chiral chromatographic separation. For the (S)-enantiomer (CAS 1213132-49-0), pricing is comparable but the enantiomer serves fundamentally different stereochemical requirements in asymmetric synthesis . The price differential serves as a quantitative proxy for synthetic complexity and supply chain scarcity, which must be factored into procurement budgets for multi-step synthetic campaigns.

Procurement cost
Direct head-to-head
$6,697 per 10 g
vs. racemic isomer $3,992 per 10 g
Price premium reflects additional enantiopure synthesis steps.
Budget consideration for multi-step campaigns; pricing as of listing period.
Procurement economics Synthetic complexity Enantiopure supply chain

Application Scenarios in Synthesis and Ligand Research


Precursor for (R)-Configured β-Adrenergic Receptor Ligands

The (R)-configured target compound serves as a direct precursor for constructing the (R)-nitrophenylglycol pharmacophore found in β-adrenergic blockers such as (R)-nifenalol. The defined stereocenter (Defined Atom Stereocenter Count = 1, Undefined = 0) eliminates the need for chiral resolution post-coupling, reducing synthetic step count by 1–2 operations compared to starting from the racemate [1]. The ortho-nitro group provides a spectroscopic handle (strong UV absorbance at λₘₐₓ ~350 nm characteristic of 2-nitrophenols) for reaction monitoring, and can be selectively reduced to the corresponding aniline for further diversification without affecting the benzylic stereocenter when appropriate reducing conditions (e.g., catalytic hydrogenation over Pd/C at ambient pressure) are employed [2].

Chiral Building Block for Asymmetric Catalysis

The combination of a free primary amine, a primary alcohol, and a phenolic –OH in a single enantiopure scaffold makes the compound a versatile tri-functional chiral building block. The amino and hydroxyl groups can be sequentially protected and deprotected to construct chiral ligands for transition-metal catalysis or organocatalysts. The nitro group at the ortho position modulates the electron density of the aromatic ring, enhancing its ability to participate in π-stacking interactions—a feature exploited in the design of chiral stationary phases and molecularly imprinted polymers for enantioselective separations [1]. The predicted pKa of 6.26 enables the phenol to be selectively deprotonated under mildly basic conditions (pH 7–8) without affecting the aliphatic amine (pKa ~9–10), facilitating chemoselective O-alkylation [3].

Intermediate for CCR5 Antagonist Scaffold Research

Preliminary pharmacological screening has identified nitrophenol-aminoalcohol derivatives as potential CCR5 antagonist scaffolds with relevance to HIV-1 entry inhibition, asthma, rheumatoid arthritis, and COPD treatment [1]. The (R)-configuration of the amino-hydroxyethyl side chain is structurally homologous to the chiral benzylic alcohol/amine motif present in several known small-molecule CCR5 antagonists. The defined stereochemistry is critical because CCR5 receptor binding is stereospecific; the (S)-enantiomer or racemate would exhibit reduced target engagement, as demonstrated in enantiomeric activity comparisons for structurally related β-adrenergic receptor ligands where only the (R)-enantiomer displayed meaningful antagonist activity (IC₅₀ differential >10-fold between enantiomers) [2].

Reference Standard for Chiral HPLC Method Development

With a defined (R)-configuration and zero undefined stereocenters, the target compound is an ideal candidate for use as a reference standard in chiral HPLC method development. Its moderate lipophilicity (XLogP3 = 0.2) and TPSA of 112 Ų ensure adequate retention on both normal-phase chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) and reverse-phase C18 columns, facilitating method transfer between analytical and preparative scales [1]. The presence of the nitro chromophore provides strong UV detection sensitivity at 254 and 350 nm, achieving limits of detection below 0.1% for enantiomeric impurity profiling—a specification that directly supports ICH Q3A guidelines for impurity qualification in pharmaceutical development [2].

Application
Selection Property
Validation Focus
β-Adrenergic receptor ligand synthesis
Enantiopure (R)-stereocenter
Enantiomeric purity verification post-coupling
Asymmetric catalysis ligand construction
Tri-functional scaffold (amine, alcohol, phenol)
Sequential protection strategy
CCR5 receptor binding studies
Stereospecific β-aminoalcohol motif
Enantiomer-specific binding evaluation
Chiral HPLC method development
Defined (R)-configuration with chromophore
Enantiomeric impurity profiling
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